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Compound of Interest

ethyl 2-bromo-4-methyl-1H-
Compound Name:
imidazole-5-carboxylate

Cat. No.: B362546

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and
development professionals. The information contained herein is compiled from publicly
available data and is not a substitute for professional medical or scientific advice.

Abstract

Perzinfotel, also known by its developmental code EAA-090, is a potent and selective
competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. It exhibits high affinity for
the glutamate binding site on the NMDA receptor complex. Investigated for its neuroprotective
properties, particularly in the context of ischemic stroke, Perzinfotel demonstrated a favorable
safety profile in preclinical studies compared to earlier generations of NMDA receptor
antagonists. Despite its promising preclinical data, its clinical development was discontinued.
This technical guide provides a comprehensive overview of Perzinfotel, including its
physicochemical properties, pharmacological profile, synthesis, and key experimental
methodologies, to serve as a resource for researchers in neuroscience and drug development.

Note on CAS Number: The CAS number provided in the topic, 95470-42-1, is correctly
associated with the chemical intermediate Ethyl 2-bromo-4-methyl-1H-imidazole-5-
carboxylate. This guide focuses on Perzinfotel, for which the correct CAS number is 144912-
63-0. This decision is based on the alignment of the requested content type—a technical guide
for drug development professionals—with the pharmacological significance of Perzinfotel.
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Introduction

The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical
role in excitatory synaptic transmission, synaptic plasticity, and memory formation. However,
overactivation of the NMDA receptor leads to excessive calcium influx, triggering a cascade of
neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the
pathophysiology of acute neurological disorders like ischemic stroke and chronic
neurodegenerative diseases.

Perzinfotel (EAA-090) emerged as a promising neuroprotective agent by selectively targeting
the NMDA receptor. As a competitive antagonist, it directly competes with the endogenous
ligand glutamate, thereby preventing channel activation and the subsequent neurotoxic
cascade. Its development aimed to provide the therapeutic benefits of NMDA receptor
modulation while mitigating the severe side effects associated with non-competitive
antagonists. Although its journey to the clinic was halted, the study of Perzinfotel provides
valuable insights into the development of safer NMDA receptor modulators.

Physicochemical and Pharmacological Properties
Physicochemical Data

The key physicochemical properties of Perzinfotel are summarized in the table below.
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Property Value Source
2-(8,9-dioxo-2,6-
IUPAC Name diazabicyclo[5.2.0]non-1(7)-en-  --INVALID-LINK--
2-yl)ethylphosphonic acid
--INVALID-LINK--, --INVALID-
Synonyms EAA-090, WAY-126090
LINK--
CAS Number 144912-63-0 --INVALID-LINK--
Molecular Formula CoH13N20s5P --INVALID-LINK--
Molecular Weight 260.18 g/mol --INVALID-LINK--
Melting Point 260-278 °C (decomposes) --INVALID-LINK--
N Soluble in PBS (5 mg/mL, with
Solubility --INVALID-LINK--

sonication)

Pharmacological Profile

Perzinfotel's pharmacological activity is centered on its interaction with the NMDA receptor.
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Parameter Value Description Source
Competes with
) ) Competitive NMDA glutamate for binding
Mechanism of Action _ _ --INVALID-LINK--
Receptor Antagonist to the GluN2 subunit
of the NMDA receptor.
Concentration
required to inhibit 50%
Potency (ICso) 30 nM of the binding to the --INVALID-LINK--
glutamate site of the
NMDA receptor.
Preclinical studies
] focused on
] o Neuroprotection ]
Primary Indication _ neuroprotection; --INVALID-LINK--, --
i (Stroke), Painful )
(Investigated) ) ] Phase Il trials were INVALID-LINK--
Diabetic Neuropathy
conducted for
neuropathic pain.
High selectivity for the
glutamate site; good
safety profile in These characteristics
o preclinical models; distinguished it from --INVALID-LINK--, --
Key Characteristics i
lacks analgesic effects  other NMDA INVALID-LINK--

in certain models; low
oral bioavailability (3-
5%).

antagonists.

Mechanism of Action and Signaling Pathway

Perzinfotel exerts its effect by competitively inhibiting the glutamate binding site on the NMDA

receptor. In a state of excitotoxicity, excessive glutamate release leads to prolonged receptor

activation, massive Ca?* influx, and subsequent neuronal death. By occupying the glutamate

binding site, Perzinfotel prevents this activation, thus halting the downstream neurotoxic

signaling cascade.
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Mechanism of Action of Perzinfotel at the NMDA Receptor.

Experimental Protocols
Chemical Synthesis of Perzinfotel
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The synthesis of Perzinfotel was first described by Kinney et al. (1998). The key strategy
involves the use of 3-cyclobutene-1,2-dione as a bioisostere for an alpha-amino acid. The
following is a generalized representation of the synthetic workflow.

Click to download full resolution via product page

Generalized synthetic workflow for Perzinfotel.

Detailed Protocol Outline (based on Kinney et al., 1998):
» Synthesis of Diethyl (2-(piperazin-1-yl)ethyl)phosphonate:

o 1-Boc-piperazine is reacted with diethyl (2-bromoethyl)phosphonate in the presence of a
base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

o The resulting Boc-protected intermediate is isolated and then deprotected using an acid
(e.g., trifluoroacetic acid) to yield the key piperazine phosphonate intermediate.

¢ Condensation with Cyclobutene Dione:

o The piperazine phosphonate intermediate is reacted with 3,4-diethoxy-3-cyclobutene-1,2-
dione in a solvent such as ethanol. This reaction forms an enaminone intermediate.

e Cyclization and Hydrolysis:

o The intermediate from the previous step undergoes intramolecular cyclization upon
heating.

o The final step involves the hydrolysis of the phosphonate esters to the corresponding
phosphonic acid using a strong acid (e.g., concentrated HCI) under reflux, followed by
purification to yield Perzinfotel.
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In Vivo Model: Chemically Induced Thermal
Hypersensitivity

The protocol described by Brandt et al. (2005) evaluates the effect of Perzinfotel on thermal
hypersensitivity induced by inflammatory agents in rats.

Animals:
o Male Sprague-Dawley rats (225-300 g) are used.

e Animals are housed under standard laboratory conditions with ad libitum access to food and
water.

Procedure:

» Baseline Latency Measurement: The baseline tail-withdrawal latency is determined by
immersing the distal portion of the rat's tail in a warm water bath maintained at a specific
temperature (e.g., 48°C). The time taken for the rat to flick or withdraw its tail is recorded. A
cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

 Induction of Hypersensitivity: A chemical irritant, such as Prostaglandin Ez (PGE-2) or
capsaicin, is injected subcutaneously into the dorsal surface of the tail.

o Post-Induction Latency Measurement: After a set period (e.g., 15-30 minutes) following the
injection of the irritant, the tail-withdrawal latency is measured again to confirm the
development of thermal hypersensitivity (a significant decrease in withdrawal latency).

o Drug Administration: Perzinfotel is administered either intraperitoneally (i.p.) or orally (p.o.) at
various doses (e.g., 1, 3, 10 mg/kg i.p.; 30, 100 mg/kg p.o.). A vehicle control group is also
included.

o Time-Course Measurement: The tail-withdrawal latency is measured at multiple time points
after drug administration (e.g., 30, 60, 120, 240 minutes) to evaluate the magnitude and
duration of the reversal of thermal hypersensitivity.

Data Analysis:
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o Data are typically expressed as the mean withdrawal latency (in seconds) + SEM.

 Statistical analysis is performed using appropriate methods, such as ANOVA followed by
post-hoc tests, to compare drug-treated groups with the vehicle control group.

Results from Brandt et al. (2005):

o Perzinfotel dose- and time-dependently blocked PGE2- and capsaicin-induced thermal
hypersensitivity.

e Doses of 10 mg/kg (i.p.) or 100 mg/kg (p.o.) blocked PGE:z-induced hypersensitivity by 60-
80%.

o Perzinfotel demonstrated a superior therapeutic ratio (effectiveness vs. adverse effects)
compared to other NMDA receptor antagonists like dizocilpine and ketamine in this model.[1]

Clinical Development and Safety Profile

Perzinfotel advanced to Phase Il clinical trials, notably for the treatment of painful diabetic
neuropathy.[2] Despite a promising preclinical safety profile that suggested a wider therapeutic
window than older NMDA antagonists, the development of Perzinfotel was ultimately
discontinued. The specific reasons for this discontinuation are not widely published but may be
related to a lack of sufficient efficacy in human trials, pharmacokinetic challenges (such as its
low oral bioavailability), or strategic business decisions.

Preclinical Safety:
» Preclinical studies indicated a good safety profile compared to other drugs in its class.[3]

¢ It showed a better separation between the doses required for therapeutic effects and those
causing adverse effects, such as motor impairment.[1]

Clinical Safety:

o Detailed safety and tolerability data from the Phase Il trials are not readily available in the
public domain.
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Conclusion

Perzinfotel (EAA-090) represents a significant effort in the development of second-generation,
competitive NMDA receptor antagonists for neuroprotection and other CNS disorders. Its
design successfully achieved high potency and a more favorable preclinical safety profile by
avoiding the channel-blocking mechanism that often leads to severe side effects. While its
clinical development was not completed, the extensive preclinical research on Perzinfotel
continues to be a valuable resource for scientists working on NMDA receptor pharmacology.
The detailed synthesis and in vivo protocols associated with this compound provide a solid
foundation for future investigations into novel neuroprotective agents targeting the glutamate
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effects of the N-methyl-D-aspartate receptor antagonist perzinfotel [EAA-090; [2-(8,9-
dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced
thermal hypersensitivity - PubMed [pubmed.ncbi.nim.nih.gov]

2. Perzinfotel | C9H13N2O5P | CID 6918236 - PubChem [pubchem.ncbi.nim.nih.gov]

3. Perzinfotel - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [An In-Depth Technical Guide to Perzinfotel (CAS No.
144912-63-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b362546#cas-number-95470-42-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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